Spiro[acridine-9(10H),1'-cyclohexane] Spiro[acridine-9(10H),1'-cyclohexane]
Brand Name: Vulcanchem
CAS No.: 14458-75-4
VCID: VC20960481
InChI: InChI=1S/C18H19N/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11,19H,1,6-7,12-13H2
SMILES: C1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24
Molecular Formula: C18H19N
Molecular Weight: 249.3 g/mol

Spiro[acridine-9(10H),1'-cyclohexane]

CAS No.: 14458-75-4

Cat. No.: VC20960481

Molecular Formula: C18H19N

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

Spiro[acridine-9(10H),1'-cyclohexane] - 14458-75-4

Specification

CAS No. 14458-75-4
Molecular Formula C18H19N
Molecular Weight 249.3 g/mol
IUPAC Name spiro[10H-acridine-9,1'-cyclohexane]
Standard InChI InChI=1S/C18H19N/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11,19H,1,6-7,12-13H2
Standard InChI Key JKUQXMBYLVLQLN-UHFFFAOYSA-N
SMILES C1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24
Canonical SMILES C1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24

Introduction

Chemical Structure and Properties

Structural Features

The molecular structure of Spiro[acridine-9(10H),1'-cyclohexane] consists of an acridine ring system—a tricyclic aromatic nitrogen-containing heterocycle—connected to a cyclohexane ring through a shared spiro carbon atom. The nitrogen atom in the acridine portion carries a hydrogen atom (hence the 10H designation), and this structural feature influences the compound's reactivity and properties.
The spiro connection between the two ring systems creates a unique three-dimensional arrangement that restricts rotation around the spiro carbon, resulting in a rigid molecular framework. This rigidity contributes to the compound's distinct physical and chemical properties.

Physical and Chemical Properties

Spiro[acridine-9(10H),1'-cyclohexane] possesses several well-characterized physical and chemical properties, as summarized in Table 1:

PropertyValue
Molecular FormulaC₁₈H₁₉N
Molecular Weight249.35000 g/mol
Density1.14 g/cm³
Boiling Point411.7°C at 760 mmHg
Flash Point217.7°C
Exact Mass249.15200
LogP5.13180
Polar Surface Area (PSA)12.03000
Vapor Pressure5.46E-07 mmHg at 25°C
Index of Refraction1.641
The compound's relatively high boiling point (411.7°C) indicates strong intermolecular forces, likely due to its aromatic character and potential for π-stacking interactions. The LogP value of 5.13180 suggests high lipophilicity, which could influence its solubility profile and potential applications in biological systems .

Identification and Nomenclature

Various identification systems and nomenclature conventions apply to Spiro[acridine-9(10H),1'-cyclohexane], as detailed in Table 2:

Identifier TypeValue
CAS Number14458-75-4
PubChem CID84457
European Community (EC) Number238-448-6
DSSTox Substance IDDTXSID00162758
InChIInChI=1S/C18H19N/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11,19H,1,6-7,12-13H2
InChIKeyJKUQXMBYLVLQLN-UHFFFAOYSA-N
SMILESC1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24
The compound is also known by several synonyms, including:
  • 9,9-Pentamethyleneacridan

  • spiro[10H-acridine-9,1'-cyclohexane]

  • Spiro(acridine-9(10H),1'-cyclohexane)

  • Spiro[acridan-9,1'-cyclohexane]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Spiro[acridine-9(10H),1'-cyclohexane] can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). Established analytical protocols employ a Newcrom C18 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid .
This analytical methodology offers several advantages:

  • Scalability for both analytical and preparative separations

  • Adaptability for fast UPLC applications using smaller 3 μm particle columns

  • Suitability for impurity isolation and pharmacokinetic studies

  • Compatibility with mass spectrometry for structural confirmation and quantification
    The established HPLC method provides a reliable approach for the identification, quantification, and purification of Spiro[acridine-9(10H),1'-cyclohexane], facilitating its use in various research and development contexts.

Relationship to Other Spiro Compounds

Comparison with 10H-Spiro[acridine-9,9'-fluorene]

A structurally related compound, 10H-Spiro[acridine-9,9'-fluorene], shares the acridine core structure but replaces the cyclohexane ring with a fluorene moiety. Table 3 presents a comparative analysis of these two spiro-acridine derivatives:

FeatureSpiro[acridine-9(10H),1'-cyclohexane]10H-Spiro[acridine-9,9'-fluorene]
Molecular FormulaC₁₈H₁₉NC₂₅H₁₇N
Molecular Weight249.35 g/mol331.4 g/mol
StructureAcridine + cyclohexaneAcridine + fluorene
CAS Number14458-75-492638-81-8
The substitution of the cyclohexane ring with the fluorene group in 10H-Spiro[acridine-9,9'-fluorene] introduces additional aromatic character and extends the π-conjugation system, potentially influencing photophysical properties and reactivity patterns .

Derivatives and Functionalized Analogues

While specific research on Spiro[acridine-9(10H),1'-cyclohexane] appears limited, studies on related spiro-acridine derivatives have revealed interesting properties and applications. For instance, certain spiro-acridines synthesized by introducing cyano-N-acylhydrazone between acridine and phenyl rings have demonstrated:

  • Effective DNA-binding capabilities with binding constants around 10⁴ M⁻¹

  • Significant antiproliferative activity against prostate and melanoma tumor cell lines

  • Topoisomerase IIα inhibitory activity comparable to established drugs like amsacrine
    These findings suggest potential therapeutic applications for functionalized derivatives of Spiro[acridine-9(10H),1'-cyclohexane], particularly in anticancer drug development.

Structural Rigidity and Conformational Analysis

Implications of Spiro Architecture

The spiro architecture in Spiro[acridine-9(10H),1'-cyclohexane] creates a unique structural rigidity that influences its properties and potential applications. Spiro compounds generally exhibit:

  • Restricted rotation around the spiro carbon, leading to well-defined three-dimensional arrangements

  • Distinct conformational properties compared to their non-spiro counterparts

  • Enhanced stability due to the rigid framework

  • Specific spatial orientations of functional groups that can influence binding interactions with biological targets This structural rigidity contributes to the compound's physical properties, including its high boiling point and distinct crystallization behavior.

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